![molecular formula C24H24N4O B2763806 4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 847388-36-7](/img/structure/B2763806.png)
4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
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Overview
Description
Scientific Research Applications
- Indole derivatives, including those with enyne or diene substituents, have been studied for their anticancer properties .
- In vitro studies could assess its ability to prevent amyloid beta peptide aggregation, which is relevant to neurodegenerative diseases .
- 4-tert-Butyl-N,N-dimethylaniline (a related compound) acts as an efficient polymerization accelerator .
- The tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 compound) has been studied as an initiator in photopolymerizations .
Anticancer Research
Anti-Inflammatory Activity
Neuroprotective Potential
Polymerization Accelerator
Photopolymerization Initiator
Solvent-Free Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound acts against the human PI3Kα active site . By inhibiting PI3K, it prevents the phosphorylation of Akt, thereby disrupting various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The compound affects the PI3K/Akt pathway . This pathway is crucial in regulating cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to decreased cell proliferation and growth .
Result of Action
The compound has demonstrated in vitro cytotoxic activity against two cancer cell lines . It exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC50 values of 2.55 and 3.89 µM respectively .
properties
IUPAC Name |
4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-21(27-23-25-13-6-14-28(16)23)18-7-5-8-20(15-18)26-22(29)17-9-11-19(12-10-17)24(2,3)4/h5-15H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOGSBHGCSHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
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